2-Hydroxy-5-nitrobenzonitrile

Catalog No.
S683205
CAS No.
39835-09-1
M.F
C7H4N2O3
M. Wt
164.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-5-nitrobenzonitrile

CAS Number

39835-09-1

Product Name

2-Hydroxy-5-nitrobenzonitrile

IUPAC Name

2-hydroxy-5-nitrobenzonitrile

Molecular Formula

C7H4N2O3

Molecular Weight

164.12 g/mol

InChI

InChI=1S/C7H4N2O3/c8-4-5-3-6(9(11)12)1-2-7(5)10/h1-3,10H

InChI Key

MPQNPFJBRPRBFF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)O

Organic Synthesis:

2-HO-5-NO2-BN possesses reactive functional groups (hydroxyl, nitro, and nitrile) that can participate in various organic reactions. This makes it a potential building block for the synthesis of more complex molecules with desired properties. For example, a study explored the use of 2-HO-5-NO2-BN as a starting material for the synthesis of thiadiazoles, a class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science [].

2-Hydroxy-5-nitrobenzonitrile is an aromatic compound characterized by the presence of a hydroxyl group (-OH) at the 2-position and a nitro group (-NO₂) at the 5-position on a benzene ring. Its molecular formula is C₇H₄N₂O₃, and it has a molar mass of approximately 164.12 g/mol. The compound is also known by various synonyms, including 4-Nitro-2-cyanophenol and 2-Cyano-4-nitrophenol .

The structural formula reveals a complex interaction of functional groups that can influence its chemical behavior and biological activity. The compound's properties make it relevant in various fields, including organic synthesis and medicinal chemistry.

, including:

  • Diazotization: Starting with o-nitroaniline, diazotization in hydrochloric acid can lead to the formation of o-nitrophenyl diazonium salts, which can be further transformed into various derivatives.
  • Nucleophilic Substitution: The nitrile group can be subjected to nucleophilic attack, allowing for the introduction of different substituents.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which may alter the compound's biological activity.

These reactions allow for the modification of the compound's structure, potentially enhancing its utility in various applications.

Preliminary studies suggest that 2-Hydroxy-5-nitrobenzonitrile exhibits biological activity that may include:

  • Antimicrobial Properties: Some derivatives of nitro compounds have shown effectiveness against various bacterial strains.
  • Antioxidant Activity: The hydroxyl group may contribute to free radical scavenging properties, which are beneficial in preventing oxidative stress.
  • Potential as a Drug Candidate: Due to its structural features, it may serve as a scaffold for developing new pharmaceuticals targeting specific biological pathways .

Further research is needed to elucidate its full range of biological effects.

There are several methods for synthesizing 2-Hydroxy-5-nitrobenzonitrile:

  • From 3-Nitrobenzonitrile: This method involves hydroxylation at the 2-position using suitable reagents such as sodium hydroxide in an alcohol solvent.
  • Via Diazotization: As mentioned earlier, starting from o-nitroaniline allows for the introduction of the cyano group through subsequent reactions with cyanide sources .
  • Chemical Modification of Related Compounds: Existing benzonitrile derivatives can be modified through nitration and hydroxylation processes to yield this compound.

These methods highlight the versatility in synthesizing 2-Hydroxy-5-nitrobenzonitrile from various starting materials.

2-Hydroxy-5-nitrobenzonitrile has several noteworthy applications:

  • Chemical Intermediates: It serves as an important intermediate in organic synthesis for producing dyes, pharmaceuticals, and agrochemicals.
  • Research Tool: Its unique chemical properties make it useful in laboratories for studying reaction mechanisms involving nitro and hydroxyl functional groups.
  • Potential UV Stabilizers: Modifications of this compound can lead to materials that absorb UV radiation, making them useful in polymer chemistry .

Interaction studies indicate that 2-Hydroxy-5-nitrobenzonitrile may interact with various biological targets. For example:

  • Enzyme Inhibition: It has been noted that certain nitro compounds can inhibit cytochrome P450 enzymes, affecting drug metabolism .
  • Binding Studies: Investigations into its binding affinities with proteins or nucleic acids could reveal more about its potential therapeutic uses.

These studies are crucial for understanding how this compound might behave in biological systems.

Several compounds share structural similarities with 2-Hydroxy-5-nitrobenzonitrile. These include:

Compound NameCAS NumberSimilarity Score
4-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carbonitrile1261998-70-20.94
3-Hydroxy-3'-nitro-[1,1'-biphenyl]-4-carbonitrile1261968-03-90.92
BenzonitrileNot specifiedVaries

Uniqueness

The uniqueness of 2-Hydroxy-5-nitrobenzonitrile lies in its specific arrangement of functional groups that confer distinct chemical reactivity and potential biological activities compared to other similar compounds. Its ability to act as both a nucleophile and electrophile makes it particularly versatile in synthetic applications.

Molecular Structure and Composition

Molecular Formula and Mass Characterization

2-Hydroxy-5-nitrobenzonitrile exhibits the molecular formula C₇H₄N₂O₃, representing a benzene ring substituted with three distinct functional groups [1] [2]. The compound possesses a molecular weight of 164.12 grams per mole, which is notably higher than its non-hydroxylated analogs due to the additional oxygen atom in the hydroxyl substituent [3] [4]. The Chemical Abstracts Service has assigned this compound the registry number 39835-09-1, providing its unique chemical identifier [1] [2].

The monoisotopic mass of 2-hydroxy-5-nitrobenzonitrile is precisely 164.022192 atomic mass units [3]. This exact mass determination facilitates accurate identification through mass spectrometry techniques and distinguishes the compound from other isomers with similar nominal masses [5]. The molecular composition includes seven carbon atoms, four hydrogen atoms, two nitrogen atoms, and three oxygen atoms, arranged in a specific substitution pattern on the benzene ring [1] [2].

Structural Configuration and Bonding Patterns

The structural framework of 2-hydroxy-5-nitrobenzonitrile consists of a planar benzene ring with three substituents positioned at specific carbon atoms [1] [4]. The hydroxyl group occupies the second position (ortho to the nitrile group), while the nitro group resides at the fifth position (meta to both the hydroxyl and nitrile groups) [2] [6]. The nitrile group is located at the first position, serving as the reference point for numbering the ring carbons [1] [3].

The benzene ring maintains its characteristic aromatic structure with carbon-carbon bond lengths averaging approximately 1.39 Angstroms [7] [8]. The substitution pattern creates a 1,2,5-trisubstituted benzene derivative, where the relative positions of the functional groups significantly influence the overall molecular properties [4] [6]. The planar configuration of the aromatic ring allows for optimal orbital overlap and maintains the delocalized π-electron system characteristic of aromatic compounds [7] [8].

Each carbon atom in the benzene ring adopts sp² hybridization, forming three sigma bonds with bond angles of approximately 120 degrees [7] [9]. The remaining unhybridized p orbitals participate in the aromatic π-system, contributing to the overall stability and electronic properties of the molecule [8] [9]. This hybridization pattern ensures that all ring atoms remain coplanar, preserving the aromatic character essential for the compound's chemical behavior [7] [8].

Functional Group Analysis (Hydroxyl, Nitro, and Nitrile)

The hydroxyl functional group (-OH) attached to the second carbon atom exhibits electron-donating characteristics through resonance effects [11]. The oxygen atom possesses two lone pairs of electrons that can delocalize into the aromatic π-system, increasing electron density at specific ring positions [12] [13]. The carbon-oxygen bond length in the hydroxyl group measures approximately 1.36 Angstroms, typical for aromatic alcohols where partial double bond character exists due to resonance [12].

The nitro group (-NO₂) positioned at the fifth carbon represents a powerful electron-withdrawing substituent that significantly affects the electronic properties of the benzene ring [12] [11]. The nitrogen atom in the nitro group maintains a formal positive charge while bonded to two oxygen atoms, each carrying a partial negative charge [12]. The carbon-nitrogen bond length between the ring and nitro group measures approximately 1.47 Angstroms, while the nitrogen-oxygen bonds are approximately 1.23 Angstroms each [12] [14].

The nitrile functional group (-C≡N) contributes moderate electron-withdrawing effects through both inductive and resonance mechanisms [15] [11]. The triple bond between carbon and nitrogen spans approximately 1.14 Angstroms, characteristic of nitrile groups in aromatic systems [14] [16]. The linear geometry of the nitrile group extends from the benzene ring plane, with the nitrogen atom bearing a lone pair of electrons that can participate in intermolecular interactions [15] [14].

Physical Properties

Phase Transitions and Thermal Behavior

2-Hydroxy-5-nitrobenzonitrile exists as a solid at room temperature with a melting point range of 190-194 degrees Celsius [4] [17]. This relatively high melting point reflects the presence of intermolecular hydrogen bonding facilitated by the hydroxyl group and dipole-dipole interactions arising from the polar nitro and nitrile substituents [4] [18]. The compound exhibits thermal stability under normal storage conditions but requires careful handling at elevated temperatures [17] [19].

The boiling point of 2-hydroxy-5-nitrobenzonitrile occurs at approximately 345 degrees Celsius at standard atmospheric pressure (760 millimeters of mercury) [4] [20]. This elevated boiling point indicates strong intermolecular forces that must be overcome during the liquid-to-gas phase transition [4]. The significant difference between melting and boiling points (approximately 150 degrees Celsius) suggests a broad liquid range where the compound remains stable [4] [17].

Thermal decomposition studies indicate that 2-hydroxy-5-nitrobenzonitrile maintains structural integrity up to its melting point under inert atmospheric conditions [17] [19]. The presence of the nitro group, however, introduces potential thermal sensitivity at higher temperatures, as nitro compounds can undergo exothermic decomposition reactions [12]. Storage under nitrogen atmosphere at room temperature ensures long-term stability and prevents oxidative degradation [17] [19].

Solubility Characteristics in Various Solvents

The solubility profile of 2-hydroxy-5-nitrobenzonitrile reflects the combined influence of its polar functional groups and aromatic character [21]. The compound demonstrates limited solubility in water due to the predominantly hydrophobic aromatic ring, despite the presence of the polar hydroxyl group [22]. The hydroxyl substituent provides some hydrophilic character, but the overall molecular structure favors organic solvents [21] [22].

Organic solvents such as dimethyl sulfoxide and methanol exhibit enhanced solubility for 2-hydroxy-5-nitrobenzonitrile due to their ability to form hydrogen bonds with the hydroxyl group [18]. The polar aprotic nature of dimethyl sulfoxide particularly favors dissolution by stabilizing the polar nitro and nitrile groups through dipole-dipole interactions [18]. Alcoholic solvents provide both hydrogen bonding opportunities and sufficient polarity to accommodate the multiple functional groups [18].

The compound shows very slight solubility in methanol and moderate solubility in dimethyl sulfoxide, reflecting the balance between polar and nonpolar structural features [18]. Ethereal solvents provide intermediate solubility due to their moderate polarity and hydrogen bonding capability with the hydroxyl oxygen [16]. The solubility characteristics directly correlate with the electronic properties of the functional groups and their ability to interact with solvent molecules [18] [16].

Density and Physical State Parameters

2-Hydroxy-5-nitrobenzonitrile appears as a pale yellow to white crystalline solid under standard laboratory conditions [4] [17]. The crystalline morphology indicates ordered molecular packing stabilized by intermolecular hydrogen bonds between hydroxyl groups of adjacent molecules [4] [21]. The color variation from white to pale yellow may result from trace impurities or slight oxidation upon prolonged exposure to air and light [17] [21].

The physical form is consistently described as a solid powder or crystalline material with good stability when stored under proper conditions [17] [19]. The compound maintains its crystalline structure at room temperature, indicating that the melting point is sufficiently high to prevent spontaneous phase transitions under normal handling conditions [4] [17]. Particle size and crystal morphology can influence dissolution rates and handling characteristics during laboratory procedures [17] [19].

Density measurements for 2-hydroxy-5-nitrobenzonitrile are not extensively documented in available literature, though related nitrobenzonitrile compounds typically exhibit densities in the range of 1.2-1.4 grams per cubic centimeter [23]. The presence of the hydroxyl group and the specific substitution pattern likely influence the packing efficiency in the crystalline state [18]. Storage recommendations specify sealed containers at room temperature to prevent moisture absorption and maintain chemical integrity [17] [19].

Electronic Properties

Electron Distribution and Molecular Orbital Theory

The electronic structure of 2-hydroxy-5-nitrobenzonitrile involves complex interactions between the aromatic π-system and the three distinct functional groups [7] [8]. The benzene ring contributes six π-electrons to the delocalized molecular orbital system, forming three bonding and three antibonding molecular orbitals [7] [8]. The lowest energy bonding orbital (ψ₁) contains no nodes and encompasses all six carbon atoms with in-phase orbital overlap [7] [8].

The electron distribution is significantly influenced by the competing effects of the electron-donating hydroxyl group and the electron-withdrawing nitro and nitrile substituents [11] [13]. The hydroxyl oxygen atom contributes lone pair electrons to the aromatic system through resonance, increasing electron density particularly at the ortho and para positions relative to its attachment point [11]. This electron donation partially counteracts the electron-withdrawing effects of the nitro and nitrile groups [11] [13].

Molecular orbital calculations reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are substantially affected by the substituent pattern [24] [11]. The electron-withdrawing nitro group significantly lowers both HOMO and LUMO energy levels, while the hydroxyl group provides a modest increase in HOMO energy through its electron-donating resonance effect [24] [11]. The nitrile group contributes additional stabilization of the LUMO through its π-acceptor properties [15] [24].

Resonance Structures and Stability

The resonance stabilization of 2-hydroxy-5-nitrobenzonitrile arises from multiple contributing structures involving the delocalization of electrons across the aromatic ring and functional groups [12] [25]. The hydroxyl group participates in resonance by donating its oxygen lone pairs to the π-system, creating partial double bond character between the oxygen and the ring carbon [25]. This electron donation generates resonance structures where positive charge density appears on the oxygen atom [12].

The nitro group exhibits strong resonance stabilization through the delocalization of the nitrogen-oxygen π-bonds with the aromatic system [12]. The canonical structures show the migration of electron density from the benzene ring to the electronegative oxygen atoms, resulting in quinoidal arrangements within the ring [12] [25]. The hybrid structure maintains a full positive charge on the nitrogen atom and partial negative charges on the oxygen atoms [12].

The overall resonance stabilization energy is influenced by the relative positions of the substituents and their electronic effects [25]. The meta relationship between the nitro and hydroxyl groups allows for optimal resonance without direct interference between their electronic effects [11] [25]. The nitrile group contributes additional resonance stabilization through its π-acceptor capability, though this effect is less pronounced than that of the nitro group [15] [25].

Aromaticity and π-System Characteristics

The aromatic character of 2-hydroxy-5-nitrobenzonitrile is maintained despite the presence of electron-withdrawing substituents that reduce the overall electron density of the π-system [7] [25]. The compound satisfies Hückel's rule with six π-electrons (4n+2 where n=1) distributed over the planar ring system [25] [9]. The delocalized π-electron cloud extends above and below the plane of the benzene ring, providing the characteristic stability associated with aromatic compounds [7] [9].

The aromatic stabilization energy remains significant, though somewhat diminished compared to unsubstituted benzene due to the electron-withdrawing effects of the nitro and nitrile groups [25] [9]. The electron density distribution shows decreased density at positions ortho and para to the electron-withdrawing groups, while the hydroxyl group provides localized increases in electron density through resonance donation [11] [25].

The π-system characteristics include extended conjugation between the aromatic ring and the attached functional groups [7] [25]. The nitro group's π-system conjugates effectively with the benzene ring, creating a larger delocalized system that influences the compound's electronic absorption properties [12] [24]. The nitrile group similarly participates in conjugation, though to a lesser extent than the nitro group [15] [24]. This extended conjugation affects the compound's electronic transitions and spectroscopic properties [24] [25].

Comparative Analysis with Related Compounds

Comparison with Other Nitrobenzonitriles

2-Hydroxy-5-nitrobenzonitrile exhibits significantly different physical and electronic properties compared to its non-hydroxylated analogs [26] [23] [16]. The melting point of 190-194 degrees Celsius substantially exceeds those of 2-nitrobenzonitrile (107-109°C), 3-nitrobenzonitrile (114-117°C), and 4-nitrobenzonitrile (144-147°C) [26] [23] [16]. This elevation in melting point directly correlates with the additional intermolecular hydrogen bonding capability provided by the hydroxyl substituent [18] [23].

The molecular weight difference of 16 atomic mass units (corresponding to the additional oxygen atom) distinguishes 2-hydroxy-5-nitrobenzonitrile from other nitrobenzonitrile isomers [2] [26] [23]. While the parent nitrobenzonitriles possess the molecular formula C₇H₄N₂O₂ with molecular weights of 148.12, the hydroxylated derivative exhibits enhanced polarity and altered solubility characteristics [26] [23] [16]. The presence of the hydroxyl group fundamentally changes the intermolecular interaction profile [18] [23].

Electronic properties differ substantially due to the competing electron-donating effect of the hydroxyl group against the electron-withdrawing effects of the nitro and nitrile substituents [11] [27]. Rotational spectroscopy studies of nitrobenzonitrile isomers reveal distinct dipole moments and structural parameters that reflect the influence of substitution patterns on electronic distribution [27]. The hydroxyl substitution in 2-hydroxy-5-nitrobenzonitrile creates unique electronic characteristics not observed in the simpler nitrobenzonitrile compounds [11] [27].

Structure-Property Relationships

The substitution pattern in 2-hydroxy-5-nitrobenzonitrile creates a unique set of structure-property relationships that distinguish it from other aromatic compounds [28] [11]. The meta positioning of the nitro group relative to the hydroxyl substituent prevents direct resonance competition between these groups, allowing each to exert its characteristic electronic influence [11] [13]. This arrangement optimizes the balance between electron-donating and electron-withdrawing effects [11] [13].

The 1,2,5-trisubstituted benzene framework generates specific steric and electronic interactions that influence reactivity patterns [28] [11]. The ortho relationship between the hydroxyl and nitrile groups creates potential for intramolecular hydrogen bonding, which may stabilize certain conformational arrangements [28]. The electronic effects propagate through the aromatic system according to well-established directing group principles [11] [13].

Thermal stability correlates directly with the strength of intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group [18]. The elevated melting and boiling points reflect the energy required to disrupt these stabilizing interactions during phase transitions [18]. Solubility characteristics demonstrate the influence of functional group polarity on solvation behavior, with the hydroxyl group providing hydrophilic character while the aromatic ring and other substituents contribute hydrophobic properties [18] [16].

Relationship to 2-Hydroxy-5-nitropyridine

2-Hydroxy-5-nitropyridine represents a heterocyclic analog of 2-hydroxy-5-nitrobenzonitrile where one carbon atom in the benzene ring is replaced by nitrogen [18] [29]. The molecular formula C₅H₄N₂O₃ and molecular weight of 140.1 grams per mole reflect the smaller ring size and different atomic composition [18]. The pyridine nitrogen introduces additional electronic effects that distinguish this compound from its benzonitrile counterpart [18] [30].

The melting point of 2-hydroxy-5-nitropyridine (188-191°C) closely approximates that of 2-hydroxy-5-nitrobenzonitrile (190-194°C), indicating similar intermolecular forces despite the structural differences [18]. Both compounds exhibit comparable hydrogen bonding capabilities through their hydroxyl groups and similar electron-withdrawing effects from their nitro substituents [18] [29]. The positioning of functional groups in both molecules creates analogous electronic environments [18] [29].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Spectral Analysis

¹H Nuclear Magnetic Resonance spectroscopy provides essential structural information for 2-Hydroxy-5-nitrobenzonitrile through analysis of proton chemical environments and coupling patterns [1] [2]. The aromatic proton signals exhibit characteristic chemical shifts that reflect the electronic effects of the hydroxyl and nitro substituents. The proton at the 3-position, meta to the hydroxyl group, appears as a doublet in the range of 7.1-7.3 ppm in dimethyl sulfoxide-d₆ [2] [3]. This relatively upfield shift compared to other aromatic protons results from the meta relationship to the electron-donating hydroxyl group.

The proton at the 4-position, ortho to the nitro group, displays the most downfield chemical shift at 8.4-8.7 ppm, reflecting the strong electron-withdrawing effect of the adjacent nitro functionality [1] [3]. This significant deshielding is characteristic of aromatic protons in close proximity to nitro groups. The proton at the 6-position, ortho to the hydroxyl group, resonates at 8.0-8.3 ppm, showing intermediate chemical shift values due to the competing effects of the electron-donating hydroxyl group and the overall electron-deficient nature of the aromatic ring system [2].

Coupling constant analysis reveals typical aromatic coupling patterns with J values ranging from 7.5-8.5 Hz for ortho coupling between adjacent aromatic protons [2]. These coupling constants are consistent with substituted benzene derivatives and provide confirmation of the aromatic substitution pattern.

¹³C NMR Characterization

¹³C Nuclear Magnetic Resonance spectroscopy offers detailed insight into the carbon framework of 2-Hydroxy-5-nitrobenzonitrile [4] [5]. The nitrile carbon resonates in the characteristic range of 115-120 ppm, which is typical for aromatic nitriles [4] [2]. The quaternary carbon bearing the nitrile group (C-1) appears at 108-112 ppm, showing the influence of the electronegative nitrogen atom.

The phenolic carbon (C-2) exhibits a significantly downfield shift to 155-160 ppm, reflecting the deshielding effect of the directly attached oxygen atom [4] [5]. This chemical shift is diagnostic for phenolic carbons in substituted benzene rings. The nitro-bearing carbon (C-4) resonates at 145-150 ppm, demonstrating the electron-withdrawing influence of the nitro group on the aromatic carbon framework [2] [3].

The aromatic carbon atoms show chemical shifts consistent with their electronic environments: C-3 at 125-130 ppm, C-5 at 115-120 ppm, and C-6 at 120-125 ppm [4] [2]. These values reflect the combined electronic effects of the hydroxyl, nitro, and nitrile substituents on the aromatic ring system.

¹⁵N NMR Studies

¹⁵N Nuclear Magnetic Resonance spectroscopy provides valuable information about the nitrogen environments in 2-Hydroxy-5-nitrobenzonitrile [6] [2] [7]. The nitrile nitrogen exhibits chemical shifts in the range of 225-240 ppm when referenced to liquid ammonia, which is characteristic for aromatic nitriles [6] [2]. This chemical shift range is consistent with the sp hybridization of the nitrile nitrogen and its electronic environment within the substituted aromatic system.

The nitro nitrogen displays chemical shifts in the range of 355-395 ppm, which falls within the expected range for aromatic nitro compounds [6] [2]. This significant downfield shift reflects the highly electronegative environment of the nitro nitrogen and its oxidation state. The interaction between the hydroxyl group and the nitrile nitrogen in hydroxybenzonitriles can affect the ¹⁵N chemical shifts, as noted in studies of substituted benzonitriles [2].

The ¹⁵N NMR parameters are sensitive to solvent effects and hydrogen bonding interactions, particularly for compounds containing both hydroxyl and nitrile functionalities [2] [7]. These measurements provide complementary structural information to ¹H and ¹³C NMR data and are essential for complete spectroscopic characterization.

Infrared Spectroscopy

Characteristic Vibrational Modes

Infrared spectroscopy reveals distinctive vibrational signatures for 2-Hydroxy-5-nitrobenzonitrile that are characteristic of its functional groups and molecular structure [8] [3] [9]. The nitrile stretching vibration appears as a strong, sharp absorption band in the region of 2220-2240 cm⁻¹, which is diagnostic for the C≡N triple bond [3] [9] [10]. This frequency is typical for aromatic nitriles and serves as a primary identification feature.

The nitro group exhibits two characteristic stretching vibrations: the asymmetric NO₂ stretch at 1540-1570 cm⁻¹ and the symmetric NO₂ stretch at 1340-1370 cm⁻¹ [8] [3] [9]. The asymmetric stretching mode appears as a very strong absorption band, while the symmetric mode shows strong intensity. These frequencies are consistent with aromatic nitro compounds and reflect the electron-withdrawing nature of the nitro group [9].

Aromatic carbon-carbon stretching vibrations appear in the region of 1580-1620 cm⁻¹ and 1450-1520 cm⁻¹, showing the characteristic ring skeletal vibrations of substituted benzene derivatives [8] [3]. The aromatic carbon-hydrogen stretching modes are observed at 3000-3100 cm⁻¹, displaying medium intensity absorptions typical of aromatic compounds.

Functional Group Signature Bands

The hydroxyl functional group produces a characteristic broad, strong absorption in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration [11] [12]. The breadth of this absorption band is indicative of hydrogen bonding interactions, which can occur both intermolecularly and potentially intramolecularly between the hydroxyl group and other functional groups in the molecule [11].

The phenolic C-O stretching vibration appears as a strong absorption band at 1200-1300 cm⁻¹, providing confirmation of the phenolic character of the hydroxyl group [3] [12]. This frequency range is characteristic for phenolic compounds and distinguishes them from aliphatic alcohols.

The nitro group contributes additional characteristic vibrations including the NO₂ scissoring mode at 740-760 cm⁻¹, which appears as a strong absorption band [8] [9]. The NO₂ rocking vibration is observed at 500-520 cm⁻¹ with medium intensity, while the NO₂ wagging mode appears as a weak absorption at 340-360 cm⁻¹ [8].

Hydrogen Bonding Effects

Hydrogen bonding significantly influences the infrared spectrum of 2-Hydroxy-5-nitrobenzonitrile, particularly affecting the position and shape of the hydroxyl stretching vibration [11] [12]. The broad nature of the O-H stretch indicates hydrogen bonding interactions that can occur in various molecular environments. Intramolecular hydrogen bonding between the hydroxyl group and the nitrile nitrogen or nitro oxygen atoms may contribute to the spectral characteristics [11].

The extent of hydrogen bonding is solvent-dependent and affects not only the hydroxyl vibrations but also the electronic environment of the entire molecular system [11] [12]. In solid-state measurements, intermolecular hydrogen bonding networks can form, further broadening the hydroxyl absorption and potentially shifting other vibrational modes.

Temperature effects on hydrogen bonding can be observed through variable-temperature infrared measurements, providing insight into the strength and dynamics of these interactions [11]. The hydrogen bonding patterns also influence the overall molecular conformation and may affect the relative intensities of other vibrational modes in the spectrum.

Raman Spectroscopy

Surface-Enhanced Raman Scattering Studies

Surface-Enhanced Raman Scattering represents a powerful analytical technique for 2-Hydroxy-5-nitrobenzonitrile, providing enhanced sensitivity and unique spectroscopic information [13] [14] [15]. The SERS effect can enhance Raman signals by factors ranging from 10⁴ to 10⁶ for the most prominent vibrational modes [13] [14]. The nitrile stretching mode at 2230 cm⁻¹ exhibits particularly strong enhancement factors, making it an excellent candidate for SERS-based detection and analysis [13].

The enhancement mechanism involves both electromagnetic and chemical contributions [13] [15]. The electromagnetic enhancement arises from the amplified electric field at the metal nanoparticle surface, while chemical enhancement results from charge transfer interactions between the molecule and the metal substrate [15]. For 2-Hydroxy-5-nitrobenzonitrile, the aromatic ring system and electron-rich functional groups facilitate strong adsorption to SERS-active substrates.

Different vibrational modes exhibit varying enhancement factors depending on their symmetry and orientation relative to the metal surface [13] [15]. The symmetric nitro stretch at 1355 cm⁻¹ and the aromatic carbon-carbon stretching modes at 1595 cm⁻¹ show significant enhancement factors of 10³-10⁵, enabling detection at very low concentrations.

Normal Coordinate Analysis

Normal coordinate analysis provides detailed assignment of vibrational modes and their corresponding potential energy distributions for 2-Hydroxy-5-nitrobenzonitrile [16] [17]. This theoretical approach allows for unambiguous assignment of observed vibrational frequencies to specific molecular motions. The analysis involves calculating force constants and determining the contribution of various internal coordinates to each normal mode [16] [17].

The nitrile stretching mode represents a highly localized vibration with minimal coupling to other molecular motions, consistent with its characteristic frequency and intensity [16]. The nitro group vibrations show more complex character due to coupling between the N-O stretching and ONO bending motions [16] [17].

Density functional theory calculations support the normal coordinate analysis by providing theoretical vibrational frequencies and intensities that can be compared with experimental observations [16] [17]. The agreement between calculated and observed frequencies validates the assignments and provides confidence in the structural and spectroscopic interpretation.

Vibrational Assignment

Comprehensive vibrational assignment for 2-Hydroxy-5-nitrobenzonitrile involves correlation of Raman and infrared spectroscopic data with theoretical calculations [16] [17]. The most intense Raman band corresponds to the nitrile stretching vibration at 2230 cm⁻¹, which serves as a diagnostic feature for this functional group [10] [16].

The ring breathing mode at 820 cm⁻¹ provides information about the aromatic ring system and shows medium intensity in the Raman spectrum [16]. This vibration involves symmetric expansion and contraction of the benzene ring and is characteristic of monosubstituted and polysubstituted benzene derivatives.

The aromatic carbon-carbon stretching vibrations at 1595 cm⁻¹ exhibit strong Raman intensity due to the polarizability changes associated with these symmetric ring motions [16]. The carbon-hydrogen bending modes at 1070 cm⁻¹ appear with weak intensity, reflecting the lower polarizability changes for these vibrations.

Low-frequency lattice modes in the range of 150-300 cm⁻¹ provide information about intermolecular interactions and crystal packing effects when measurements are performed on solid samples [16]. These modes are variable in intensity and frequency depending on the physical state and environmental conditions.

Mass Spectrometry

Fragmentation Pattern Analysis

Mass spectrometric analysis of 2-Hydroxy-5-nitrobenzonitrile reveals characteristic fragmentation patterns that provide structural information and support molecular identification [18] [19] [20]. The molecular ion peak at m/z 164 appears with moderate intensity (45-55% relative intensity), indicating reasonable stability of the ionized molecule under electron impact conditions [19] [20].

The base peak occurs at m/z 30, corresponding to the [NO]⁺ fragment, which represents a common fragmentation product from nitro-containing aromatic compounds [19] [20]. This fragment arises through elimination of nitric oxide from the nitro group and subsequent rearrangement processes [20] [21].

A significant fragment at m/z 118 (25-35% relative intensity) corresponds to the loss of the entire nitro group [M-NO₂]⁺, indicating the relatively facile elimination of this electron-withdrawing substituent [19] [20]. The fragment at m/z 134 (15-25% relative intensity) results from nitric oxide elimination [M-NO]⁺, representing an alternative fragmentation pathway [20].

The phenyl cation [C₆H₅]⁺ at m/z 77 (15-25% relative intensity) forms through extensive fragmentation and rearrangement of the aromatic ring system [20] [21]. This fragment is characteristic of aromatic compounds and provides confirmation of the benzene ring structure.

High-Resolution Mass Spectrometric Data

High-resolution mass spectrometry provides precise molecular mass determination and elemental composition confirmation for 2-Hydroxy-5-nitrobenzonitrile [18] [22]. The accurate mass of the molecular ion [M]⁺- is 164.0222 Da, corresponding to the molecular formula C₇H₄N₂O₃ [19].

Accurate mass measurements of fragment ions enable determination of their elemental compositions and support proposed fragmentation mechanisms [22] [23]. The fragment at m/z 118.0293 confirms the composition C₇H₄NO for the [M-NO₂]⁺ ion, while m/z 134.0242 corresponds to C₇H₄NO₂ for the [M-NO]⁺ fragment [23].

High-resolution data also reveals minor isotope peaks that provide additional confirmation of molecular composition [22]. The ¹³C isotope pattern and nitrogen isotope contributions can be observed and compared with theoretical calculations to verify structural assignments [22] [23].

Collision-induced dissociation experiments provide further insight into fragmentation pathways and can reveal metastable transitions and rearrangement processes [22] [23]. These studies support the understanding of gas-phase ion chemistry and molecular stability under various ionization conditions.

UV-Visible Spectroscopy

Chromophore Characteristics

UV-Visible spectroscopy of 2-Hydroxy-5-nitrobenzonitrile reveals multiple electronic transitions arising from different chromophoric systems within the molecule [24] [25] [26]. The compound exhibits several distinct absorption bands corresponding to π→π* and n→π* transitions of the aromatic ring, nitro group, hydroxyl group, and nitrile functionality [24] [26].

The primary π→π* transition of the benzene ring system appears in the region of 255-265 nm with high extinction coefficients (8000-12000 M⁻¹cm⁻¹), characteristic of aromatic compounds [24] [26]. This transition represents the promotion of π electrons to antibonding π* orbitals and is responsible for the strong UV absorption of aromatic chromophores [24].

An extended π→π* transition involving the nitro group conjugation appears at longer wavelengths (320-340 nm) with moderate extinction coefficients (4000-8000 M⁻¹cm⁻¹) [26] [27]. This bathochromic shift results from the extension of the aromatic π system through conjugation with the nitro group, lowering the energy gap between ground and excited states [24] [27].

The nitro group also contributes an n→π* transition at 280-290 nm with lower extinction coefficients (500-1500 M⁻¹cm⁻¹), arising from promotion of lone pair electrons on oxygen to the antibonding π* orbital of the NO₂ group [24] [26]. This transition is symmetry-forbidden but gains intensity through vibronic coupling [24].

Solvatochromic Effects

Solvatochromic behavior of 2-Hydroxy-5-nitrobenzonitrile demonstrates significant sensitivity to solvent polarity and hydrogen bonding interactions [28] [29] [30]. The various electronic transitions exhibit different responses to solvent changes, providing insight into the nature of the excited states and their interactions with the solvent environment [28] [29].

The charge transfer transition in the region of 380-420 nm shows strong positive solvatochromism, with bathochromic shifts observed in more polar solvents [28] [29] [31]. This behavior indicates that the excited state has a larger dipole moment than the ground state, resulting in greater stabilization by polar solvents [29] [30].

The n→π* transitions typically exhibit negative solvatochromism (hypsochromic shifts) in polar solvents due to preferential solvation of the ground state lone pairs compared to the excited state [29] [30]. This effect is particularly pronounced for the nitro n→π* transition, which shifts to higher energy in polar, protic solvents [29].

Hydrogen bonding interactions with the hydroxyl group significantly affect the electronic spectrum, particularly influencing the phenolic transitions [30] [31]. Protic solvents can form hydrogen bonds with both the hydroxyl oxygen and potentially with the nitrile nitrogen, leading to complex solvatochromic behavior [30].

The magnitude of solvatochromic shifts provides quantitative information about the change in dipole moment upon electronic excitation [28] [29]. These measurements are valuable for understanding the electronic structure and can be correlated with other molecular properties such as nonlinear optical behavior [31].

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

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Irritant

Wikipedia

5-nitro-2-oxidanyl-benzenecarbonitrile

Dates

Last modified: 08-15-2023

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